4-methoxy-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide
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Description
4-methoxy-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Research on piperidine derivatives, including those similar to the compound , has explored their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties, providing insights into their potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).
Heteroaromatization and Synthesis of Novel Derivatives
Studies have demonstrated the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties. These compounds have shown promising results against Gram-positive and Gram-negative bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Hassan et al., 2009).
Photophysicochemical Properties of Zinc(II) Phthalocyanine Derivatives
The synthesis and characterization of zinc(II) phthalocyanine derivatives with new benzenesulfonamide derivative substituents have been explored. These compounds exhibit suitable photosensitizing abilities, particularly for photocatalytic applications, highlighting their potential in environmental and energy-related applications (Öncül et al., 2021).
Anti Microbial Activity of Heterocyclic Compounds
Research on amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide and its derivatives has shown promising antibacterial and antifungal activities. These findings suggest their potential use in developing new antimicrobial agents for healthcare applications (Nunna et al., 2014).
Hydrogen-bond Effect and Molecular Structure Investigation
Comprehensive studies on compounds similar to the one have been carried out, including elemental analysis and quantum chemical calculations. These studies contribute to a deeper understanding of the molecular structure, stability, and reactivity of such compounds, which is crucial for their application in various scientific and industrial fields (Mansour & Ghani, 2013).
Properties
IUPAC Name |
4-methoxy-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12-13(2)16(8-7-15(12)25-3)27(23,24)21-14-11-19-18(26-4)20-17(14)22-9-5-6-10-22/h7-8,11,21H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGUMXRMPVLPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=C(N=C2N3CCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.